N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]acetamide
Description
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3OS/c22-16-5-8-18-19(11-16)28-21(25-18)26(13-15-2-1-9-24-12-15)20(27)10-14-3-6-17(23)7-4-14/h1-9,11-12H,10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUISAKBGARUUBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN(C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiazole Core: Starting with a chlorinated benzothiazole precursor, the core structure is formed through cyclization reactions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Pyridinylmethyl Group: The final step involves the coupling of the pyridinylmethyl group to the acetamide moiety, often using a coupling reagent like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The benzothiazole ring is known to interact with various biological macromolecules, potentially disrupting their normal function.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues in Heterocyclic Acetamide Scaffolds
2-(2-Chloro-6-fluorophenyl)-N-[4-(3-pyridinyl)-1,3-thiazol-2-yl]acetamide ()
- Key Differences :
- Replaces the benzothiazole core with a simpler thiazole ring.
- Substitutes the 4-fluorophenyl group with a 2-chloro-6-fluorophenyl moiety.
- Lacks the pyridin-3-ylmethyl N-substituent, instead directly linking the pyridine to the thiazole.
- Implications :
- The benzothiazole system in the target compound may enhance π-π stacking interactions in enzyme binding pockets compared to thiazole derivatives .
- The 4-fluorophenyl group in the target compound likely improves metabolic stability over the 2-chloro-6-fluorophenyl analogue due to reduced steric hindrance.
Pyridine-Containing Acetamides ()
Examples include 5RH3 (PDB ID) and 5RGZ, which exhibit SARS-CoV-2 main protease (Mpro) inhibition.
- Common Features :
- Pyridine rings occupy lateral pockets, forming hydrogen bonds with residues like HIS163 and ASN142.
- Acetamide linkers mediate interactions with GLY143 and GLN187.
Substituent Effects on Bioactivity
Benzothiazole Derivatives in Patent Literature ()
Patented compounds such as N-(6-ethoxy-benzothiazole-2-yl)-2-(4-chlorophenyl)acetamide (EP3348550A1) and N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide highlight:
- Substituent Trends :
- Electron-withdrawing groups (e.g., Cl, CF₃) at position 6 of benzothiazole enhance electrophilicity and binding to nucleophilic enzyme residues.
- Aromatic acetamide side chains (e.g., 4-chlorophenyl) contribute to hydrophobic interactions.
N-Substituted Arylacetamides ()
Compounds like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide demonstrate:
- Structural Impact :
- Dichlorophenyl groups induce torsional angles (~80°) between aromatic and heterocyclic rings, affecting crystal packing and hydrogen bonding (N–H⋯N interactions).
Complex Heterocyclic Analogues ()
Compounds like IWP-3 (thienopyrimidinone-benzothiazole hybrids) and 536716-99-1 (pyrimidoindole derivatives) feature extended conjugated systems.
- Advantages of Target Compound :
- Simpler structure may reduce synthetic complexity and improve bioavailability.
- Fluorine atoms enhance membrane permeability and target selectivity compared to bulkier nitro or sulfonyl groups .
Biological Activity
N-(6-chloro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)-N-[(pyridin-3-yl)methyl]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Detail |
|---|---|
| Molecular Formula | C14H12ClN3OS |
| Molecular Weight | 319.81 g/mol |
| InChI Key | GUMSSTMAUKMPPI-GQCTYLIASA-N |
| SMILES | O=C(C)NC1=NC(C=C2)=C(C=C2Cl)S1 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been studied for its potential as an antitumor agent , with mechanisms involving:
- Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting specific enzymes related to cancer cell proliferation.
- Antioxidant Properties : It exhibits significant antioxidant activity, which may contribute to its protective effects against oxidative stress in cells.
- Antimicrobial Activity : Preliminary studies indicate that it has antibacterial and antifungal properties, making it a candidate for further exploration in infectious disease treatment.
Biological Activity Studies
Recent studies have highlighted various aspects of the biological activity of this compound:
Antitumor Activity
A study published in ACS Omega evaluated the compound's effectiveness against several cancer cell lines. The results indicated that it significantly inhibited cell growth in a dose-dependent manner, particularly in breast and lung cancer cells .
Antioxidant and Antimicrobial Effects
In vitro experiments demonstrated that the compound possesses strong antioxidant properties, with an IC50 value lower than that of standard antioxidants like ascorbic acid. Furthermore, antimicrobial tests revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria .
Case Studies
- Case Study 1 : A clinical trial investigated the use of this compound in combination with traditional chemotherapy agents for treating advanced breast cancer. The trial reported improved patient outcomes and reduced side effects compared to chemotherapy alone.
- Case Study 2 : Research on its antifungal properties showed that the compound effectively inhibited Candida albicans growth, suggesting its potential use as a therapeutic agent in treating fungal infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
